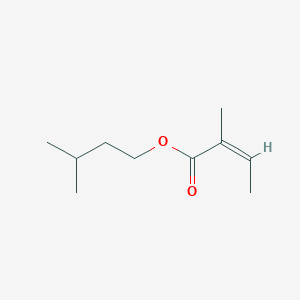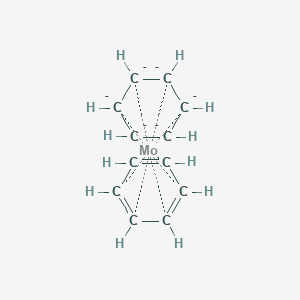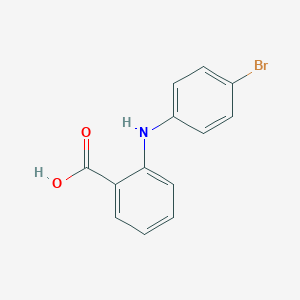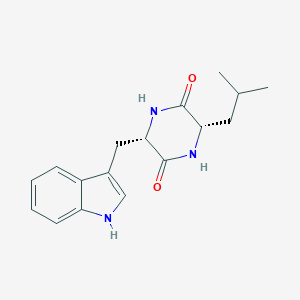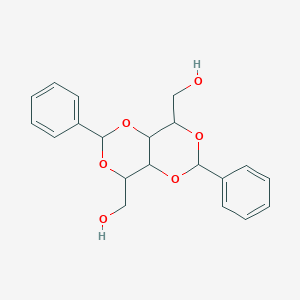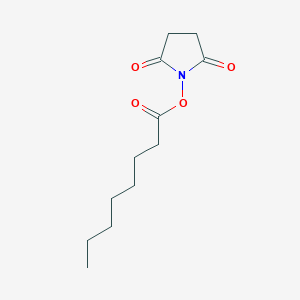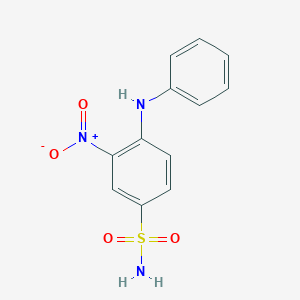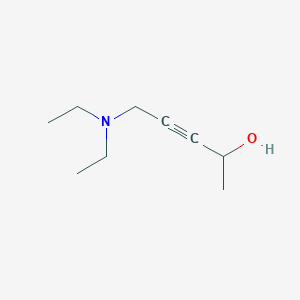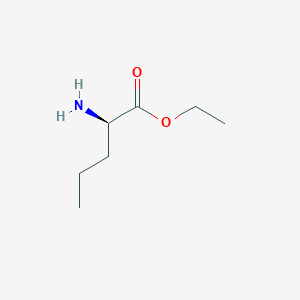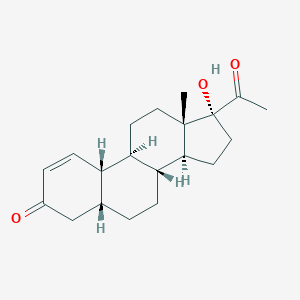
19-Nor-5beta-pregn-1-ene-3,20-dione, 17-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-Nor-5beta-pregn-1-ene-3,20-dione, 17-hydroxy- is a synthetic steroid hormone that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as Nandrolone, and it is structurally similar to testosterone, the primary male sex hormone. Nandrolone has been shown to have a variety of effects on the body, including increasing muscle mass and strength, improving bone density, and reducing inflammation.
Mecanismo De Acción
Nandrolone works by binding to androgen receptors in the body, which are found in a variety of tissues, including muscle, bone, and the central nervous system. Once bound to these receptors, Nandrolone stimulates the production of proteins that are involved in muscle growth and repair, leading to an increase in muscle mass and strength.
Efectos Bioquímicos Y Fisiológicos
Nandrolone has a variety of biochemical and physiological effects on the body. It has been shown to increase protein synthesis, which is essential for muscle growth and repair. It also increases the production of red blood cells, which can improve oxygen delivery to the muscles and other tissues. In addition, Nandrolone has been shown to have anti-inflammatory effects, which can reduce pain and swelling in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Nandrolone in lab experiments is that it has been extensively studied and its effects are well understood. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to using Nandrolone in lab experiments. For example, its effects can be dose-dependent, which means that the results of experiments can vary depending on the dosage used. In addition, Nandrolone can have a variety of side effects, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on Nandrolone. One area of interest is its potential use in treating medical conditions such as osteoporosis and anemia. Another area of interest is its potential use in improving athletic performance, although this is a controversial topic. Additionally, there is ongoing research into the mechanisms of action of Nandrolone, which could lead to the development of new drugs that are more effective and have fewer side effects. Overall, Nandrolone is a promising compound that has the potential to be used in a variety of scientific research applications.
Métodos De Síntesis
Nandrolone can be synthesized from testosterone through a process known as dehydrogenation. This involves removing a hydrogen atom from the 19th carbon position of the testosterone molecule, which results in the formation of Nandrolone.
Aplicaciones Científicas De Investigación
Nandrolone has been widely used in scientific research to study its effects on the body. It has been shown to have a variety of beneficial effects, including increasing muscle mass and strength, improving bone density, and reducing inflammation. It has also been studied for its potential use in treating a variety of medical conditions, including osteoporosis, anemia, and wasting syndrome.
Propiedades
Número CAS |
15019-23-5 |
|---|---|
Nombre del producto |
19-Nor-5beta-pregn-1-ene-3,20-dione, 17-hydroxy- |
Fórmula molecular |
C20H28O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(5R,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O3/c1-12(21)20(23)10-8-18-17-5-3-13-11-14(22)4-6-15(13)16(17)7-9-19(18,20)2/h4,6,13,15-18,23H,3,5,7-11H2,1-2H3/t13-,15+,16-,17-,18+,19+,20+/m1/s1 |
Clave InChI |
VTRSPTCAMHSWBH-UIUSIFNCSA-N |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@H]3C=CC(=O)C4)C)O |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3C=CC(=O)C4)C)O |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2CCC4C3C=CC(=O)C4)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



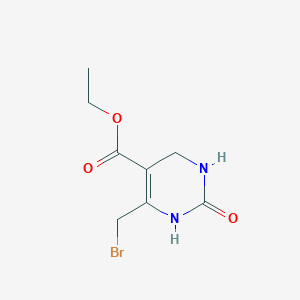
![Acetic acid, phenoxy-, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]ethyl ester](/img/structure/B85166.png)
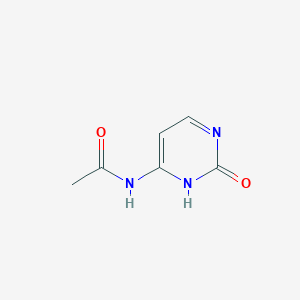
![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)
